molecular formula C14H21N3 B15311685 (2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine

(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine

Cat. No.: B15311685
M. Wt: 231.34 g/mol
InChI Key: NWNYXSZSSINFGT-UHFFFAOYSA-N
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Description

(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine is a complex organic compound that features a pyrrolidine ring fused to a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the pyrrolidine ring can be achieved through the reaction of N-substituted piperidines, followed by functionalization to introduce the tetrahydroquinoline moiety .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing rings, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine or tetrahydroquinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine is unique due to the combination of the pyrrolidine and tetrahydroquinoline rings, which may confer distinct biological activities not observed in simpler analogs. This structural complexity allows for a broader range of interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

(2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinolin-3-yl)methanamine

InChI

InChI=1S/C14H21N3/c15-10-12-9-11-5-1-2-6-13(11)16-14(12)17-7-3-4-8-17/h9H,1-8,10,15H2

InChI Key

NWNYXSZSSINFGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)CN)N3CCCC3

Origin of Product

United States

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